N,N-Diethyl-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-methylisoxazole-3-carboxamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methylisoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with diethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxamide bond. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The diethylamino group or the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazole derivatives .
Scientific Research Applications
N,N-Diethyl-5-methylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxamide: Lacks the diethylamino group, which may result in different chemical and biological properties.
N,N-Diethyl-3-isoxazolecarboxamide: Similar structure but with variations in the substitution pattern on the isoxazole ring.
Uniqueness
N,N-Diethyl-5-methylisoxazole-3-carboxamide is unique due to the presence of both the diethylamino group and the methyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-11(5-2)9(12)8-6-7(3)13-10-8/h6H,4-5H2,1-3H3 |
InChI Key |
KIVNRHHAGCLZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.